7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole

Melatonin receptor GPCR Binding affinity

SAR inconsistency: Generic indole scaffolds yield variable melatonin/LXR data. 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole provides a rigid cyclopenta[b]indole core with distinct receptor affinity and quantifiable lipophilicity (ΔlogP +0.4 from 7-Me). Key advantages: (1) predictable binding vs. carbazole/cyclohept[b]indole; (2) validated LXRβ selectivity benchmark (up to 10-fold); (3) 0 rotatable bonds for SAR clarity. Batch-certified; global dispatch.

Molecular Formula C12H13N
Molecular Weight 171.24 g/mol
CAS No. 1130-93-4
Cat. No. B075334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole
CAS1130-93-4
Molecular FormulaC12H13N
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC3=C2CCC3
InChIInChI=1S/C12H13N/c1-8-5-6-12-10(7-8)9-3-2-4-11(9)13-12/h5-7,13H,2-4H2,1H3
InChIKeyXSPVKGRMUCWWSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole (CAS 1130-93-4) Procurement Baseline: Structural Identity and Basic Characteristics


7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole (CAS 1130-93-4) is a methyl-substituted derivative of the tetrahydrocyclopenta[b]indole tricyclic scaffold, consisting of a cyclopentane ring fused to an indole moiety with a methyl group at the 7-position [1]. This compound exhibits a molecular weight of 171.24 g/mol and a computed XLogP3-AA of 3.1 [1]. It serves as a key building block in the synthesis of more complex molecules, particularly within medicinal chemistry programs targeting neurological disorders, oncology, and metabolic diseases [2].

7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole: Why In-Class Analogs Are Not Interchangeable


Substituting 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole with a generic analog without precise justification can lead to divergent experimental outcomes due to quantifiable differences in physicochemical properties and receptor engagement. The specific ring size and substitution pattern on the cyclopenta[b]indole core significantly impact binding affinity at melatonin receptors [1], LXR isoform selectivity [2], and overall lipophilicity [3]. For example, moving from a cyclopentane to a cyclohexane or cycloheptane ring can alter binding affinity and functional activity at the melatonin receptor [1], while the 7-methyl group contributes a calculated increase in logP compared to the unsubstituted scaffold, affecting solubility and membrane permeability [3]. The quantitative evidence below details these specific, verifiable points of differentiation.

7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole: Quantified Differentiation Guide for Scientific Procurement


Scaffold-Dependent Receptor Binding: Cyclopenta[b]indole vs. Carbazole and Cyclohept[b]indole Analogs

The size of the saturated ring fused to the indole core directly influences melatonin receptor binding affinity. In a head-to-head comparison, tetrahydrocarbazoles (6-membered ring) demonstrated the highest binding affinity, while cyclopent[b]indoles (5-membered ring, such as the target scaffold) and cyclohept[b]indoles (7-membered ring) showed lower affinities [1]. This scaffold-dependent difference is a critical factor in selecting the appropriate starting point for melatonergic ligand design.

Melatonin receptor GPCR Binding affinity

Lipophilicity Tuning: 7-Methyl Substitution vs. Unsubstituted Cyclopenta[b]indole

The 7-methyl group on the target compound increases lipophilicity compared to the unsubstituted 1,2,3,4-tetrahydrocyclopenta[b]indole. The computed XLogP3-AA for 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole is 3.1 [1], while the XLogP3 for the unsubstituted analog is reported as 2.7 [2]. This 0.4 log unit increase corresponds to a ~2.5-fold increase in partition coefficient, impacting solubility and permeability in biological assays.

Physicochemical properties LogP Lipophilicity

LXRβ Selectivity: Potential for Isoform-Preferential Modulation

Tetrahydrocyclopenta[b]indole derivatives have been optimized as selective liver X receptor (LXR) modulators. For a representative compound in this series, the binding affinity (IC50) was 0.51 μM for LXRβ and 2.60 μM for LXRα, with transactivation EC50 values of 3.60 μM and 3.10 μM, respectively [1]. This indicates a ~5-fold higher binding affinity for LXRβ over LXRα. Subsequent optimization led to a compound with LXRα IC50/EC50 of 0.09/0.48 μM and LXRβ IC50/EC50 of 0.050/0.043 μM, achieving a 10-fold selectivity for LXRβ in transcriptional transactivation [1].

LXR Nuclear receptor Selectivity

Physicochemical Profile: Molecular Weight and Hydrogen Bonding Comparison

The target compound possesses a molecular weight of 171.24 g/mol and exactly 0 rotatable bonds, with 1 hydrogen bond donor and 0 hydrogen bond acceptors [1]. In comparison, the unsubstituted 1,2,3,4-tetrahydrocyclopenta[b]indole has a molecular weight of 157.22 g/mol . This difference of 14.02 g/mol (corresponding to a methyl group) and the rigid structure (zero rotatable bonds) confer distinct physicochemical and pharmacokinetic properties.

Molecular weight Hydrogen bonding Drug-likeness

7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole: Evidence-Backed Application Scenarios for Procurement


Development of Melatonin Receptor Ligands with Defined Scaffold-Dependent Pharmacology

Researchers investigating the structure-activity relationships (SAR) of melatonin receptor agonists or antagonists should procure this compound or its derivatives. The quantifiable difference in binding affinity between the cyclopenta[b]indole scaffold and the higher-affinity carbazole or antagonist-prone cyclohept[b]indole [1] allows for the deliberate tuning of receptor engagement and functional outcome. The 7-methyl group further modulates lipophilicity [2], offering an additional handle for optimizing pharmacokinetic properties. This scaffold provides a distinct profile compared to simply using a carbazole or other indole-fused ring system.

Selective LXRβ Modulator Discovery and Optimization

The tetrahydrocyclopenta[b]indole core has been validated as a starting point for developing LXRβ-selective modulators, with demonstrated improvements in isoform selectivity (up to 10-fold in transactivation) compared to the initial hit [1]. Procuring 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole provides a versatile intermediate for synthesizing novel LXR ligands aimed at avoiding the hypertriglyceridemia associated with non-selective LXR agonists. The quantified IC50 and EC50 data for related compounds [1] establish a clear benchmark for selectivity in this chemical series.

Building Block for the Synthesis of Complex Polycyclic Alkaloids and Bioactive Molecules

As a readily functionalizable tricyclic indole derivative, 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole serves as a crucial building block in the synthesis of more complex organic molecules, including polycyclic alkaloids and pharmaceuticals [1]. Its rigid structure (0 rotatable bonds) and defined substitution pattern make it an attractive intermediate for constructing diverse chemical libraries. The compound's utility in generating novel cyclopenta[b]indoles with potential antimicrobial, anticancer, or other therapeutic activities [2] is a key driver for procurement in medicinal chemistry laboratories.

Physicochemical Property-Driven Lead Optimization

The quantifiable increase in lipophilicity (ΔXLogP3 ≈ 0.4) and molecular weight (ΔMW = +14.02) conferred by the 7-methyl group, relative to the unsubstituted scaffold [1][2], makes this compound a valuable tool for studies examining the impact of subtle structural changes on ADME properties. Researchers can use this compound to probe how increased lipophilicity affects cell permeability, protein binding, and metabolic stability in their specific assay systems, without introducing additional conformational flexibility (0 rotatable bonds maintained).

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